

Application Note: Dodecyl Methyl Sulfoxide Functionalization of Nanoparticles for Enhanced Drug Delivery

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Compound of Interest		
Compound Name:	Dodecyl methyl sulfoxide	
Cat. No.:	B1580661	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

The effective delivery of therapeutic agents to target sites remains a significant challenge in drug development. Nanoparticles have emerged as versatile carriers, capable of improving drug solubility, stability, and pharmacokinetic profiles. A key strategy for enhancing nanoparticle efficacy, particularly for topical and transdermal applications, is the surface functionalization of these carriers to overcome biological barriers like the stratum corneum.

Dimethyl sulfoxide (DMSO) is a well-known penetration enhancer but its use can be associated with skin irritation and damage upon long-term exposure.[1][2] An innovative approach inspired by the properties of DMSO involves the covalent functionalization of nanoparticles with sulfoxide moieties. This application note focuses on the use of **Dodecyl Methyl Sulfoxide** (DMS) and related sulfoxide groups in the preparation of functionalized nanogels. By incorporating the sulfoxide group directly into the nanoparticle structure, it is possible to emulate the penetration-enhancing effects of DMSO while mitigating its undesirable side effects.[2][3] The long dodecyl chain of DMS can further modulate the amphiphilicity of the nanoparticle, a critical factor for interaction with the amphipathic skin barrier.[1][2]

This document provides detailed protocols for the synthesis, characterization, and evaluation of sulfoxide-functionalized nanogels and presents comparative data on their physicochemical



properties and performance.

Data Presentation: Comparative Analysis of Functionalized Nanogels

The choice of the sulfur oxidation state (thioether, sulfoxide, or sulfone) critically influences the nanogel's amphiphilicity and its interaction with skin. The following table summarizes typical quantitative data for nanogels functionalized with different sulfur-containing moieties, demonstrating the superior properties of the sulfoxide-functionalized variant (NG-SOMe).

Parameter	Thioether (NG- SMe)	Sulfoxide (NG- SOMe)	Sulfone (NG- SO ₂ Me)	Reference
Hydrodynamic Diameter (nm)	150 ± 10	165 ± 12	180 ± 15	[1][2]
Polydispersity Index (PDI)	< 0.2	< 0.2	< 0.25	[1][2]
Zeta Potential (mV)	-15.5 ± 2.0	-25.0 ± 2.5	-30.0 ± 3.0	[1][2]
Drug Entrapment Efficiency (%)	~85	~95	~80	[1]
Topical Delivery Efficacy	Moderate	High	Low	[2]
Biocompatibility	Good	Excellent	Good	[3]

Note: The data presented are representative values compiled from literature on methyl sulfoxide-functionalized nanogels, which serve as a model for **dodecyl methyl sulfoxide** functionalization.[1][2][3] The dodecyl chain is expected to increase hydrophobicity, potentially influencing particle size and drug loading.

Experimental Protocols



Protocol 1: Synthesis of Sulfoxide-Functionalized Nanogels (NG-SOMe)

This protocol describes a modified emulsification-diffusion method for preparing drug-loaded nanogels covalently functionalized with sulfoxide groups.[4][5]

Materials:

- Polymer (e.g., Carbopol 940, Chitosan)
- Gelling agent (e.g., Locust Bean Gum)
- Monomer with a thioether group (to be oxidized)
- Cross-linker (e.g., N,N'-methylenebisacrylamide)
- Initiator (e.g., Ammonium Persulfate APS)
- Oxidizing agent (e.g., Hydrogen Peroxide)
- Drug to be encapsulated
- Organic solvent (e.g., Dichloromethane)
- Aqueous phase (Ultrapure water)
- Surfactant/Emulsifier (e.g., Tween 80)
- Neutralizing agent (e.g., Triethanolamine)

Procedure:

- Organic Phase Preparation:
 - 1. Dissolve the drug and the thioether-containing monomer in a water-miscible organic solvent.
 - 2. Stir continuously until a clear solution is formed.



- Aqueous Phase Preparation:
 - 1. Disperse the polymer (e.g., Carbopol 940) and gelling agent in ultrapure water.
 - 2. Heat gently while stirring to ensure complete dissolution.
- Emulsification:
 - 1. Add the organic phase drop-wise to the aqueous phase under high-speed homogenization (e.g., 6000 rpm) for 30 minutes to form an oil-in-water (O/W) emulsion.[4]
 - 2. Continue homogenization until a stable, homogenous nano-emulsion is achieved.
- Polymerization & Cross-linking:
 - 1. Add the initiator (APS) to the emulsion to initiate the polymerization of the monomer.
 - 2. Add the cross-linker to form the nanogel network.
 - 3. Allow the reaction to proceed for several hours at a controlled temperature.
- Oxidation to Sulfoxide:
 - 1. After polymerization, add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the nanogel dispersion.
 - 2. Stir the reaction at room temperature for 12-24 hours to convert the thioether groups to sulfoxide groups.
- Purification:
 - 1. Remove the organic solvent by evaporation under reduced pressure.
 - 2. Purify the nanogel suspension by dialysis against ultrapure water for 48 hours to remove unreacted monomers, initiator, and emulsifier.
 - 3. Lyophilize the purified nanogels for long-term storage or resuspend in an appropriate buffer for characterization.



Protocol 2: Physicochemical Characterization of Nanogels

- 1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering DLS):
- Dilute the nanogel suspension with ultrapure water or PBS to an appropriate concentration.
- Equilibrate the sample at 25°C.
- Measure the hydrodynamic size and PDI using a DLS instrument (e.g., Zetasizer Nano ZS).
- Perform measurements in triplicate and report the average Z-average diameter and PDI. A
 PDI value below 0.3 is generally considered acceptable for drug delivery applications.
- 2. Zeta Potential Measurement:
- Dilute the nanogel suspension in 10 mM NaCl solution to ensure sufficient ionic strength for the measurement.
- Measure the electrophoretic mobility using the same DLS instrument equipped with a zeta potential cell.[8]
- The instrument software will convert the electrophoretic mobility to zeta potential using the Helmholtz-Smoluchowski equation.
- Perform measurements in triplicate. A zeta potential of ±30 mV is typically indicative of good colloidal stability.[9]
- 3. Morphological Analysis (Transmission Electron Microscopy TEM):
- Place a drop of the diluted nanogel suspension onto a carbon-coated copper grid.
- Allow the grid to air-dry.
- Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
- Observe the grid under a transmission electron microscope to determine the size, shape, and morphology of the nanogels.

Protocol 3: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release of the encapsulated drug from the nanogels.[10]

Procedure:



- Transfer a known amount of drug-loaded nanogel suspension (e.g., 1 mL) into a dialysis bag (e.g., MWCO 12-14 kDa).
- Securely close the bag and immerse it in a beaker containing a known volume of release medium (e.g., 50 mL of PBS, pH 7.4, to simulate physiological conditions, or pH 5.5 to simulate skin surface).
- Place the beaker in a shaking water bath at 37°C.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
- Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- Calculate the cumulative percentage of drug released over time.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol assesses the biocompatibility of the nanogels on relevant skin cell lines, such as human keratinocytes (HaCaT) and dermal fibroblasts (HDF).[2][11]

Procedure:

- Cell Seeding: Seed keratinocytes or fibroblasts in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
- Nanogel Treatment: Prepare serial dilutions of the nanogel suspension in a complete cell culture medium. Remove the old medium from the cells and add 100 μL of the nanogel dilutions to the respective wells. Include wells with untreated cells (negative control) and a positive control (e.g., Triton X-100).
- Incubation: Incubate the cells with the nanogels for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.

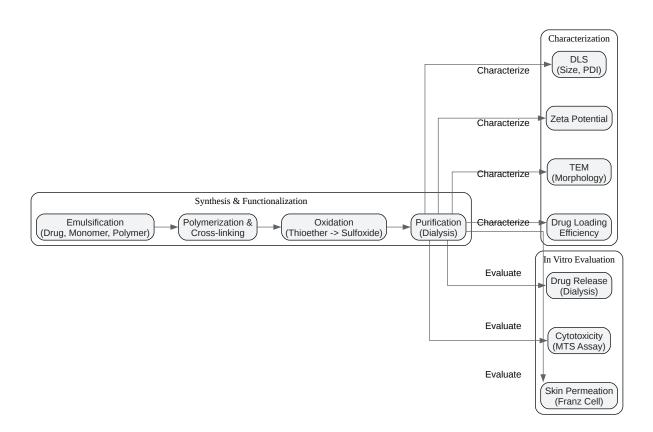


- · MTS Assay:
 - 1. After incubation, add 20 μ L of MTS reagent (or similar viability reagent like MTT or WST-1) to each well.
 - 2. Incubate for an additional 2-4 hours. The viable cells will convert the MTS tetrazolium salt into a colored formazan product.[12]
 - 3. Measure the absorbance of each well at 490 nm using a microplate reader.
- Calculation: Calculate the cell viability as a percentage relative to the untreated control cells. Plot cell viability against nanogel concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).[12]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and concepts involved in the use of sulfoxide-functionalized nanoparticles.

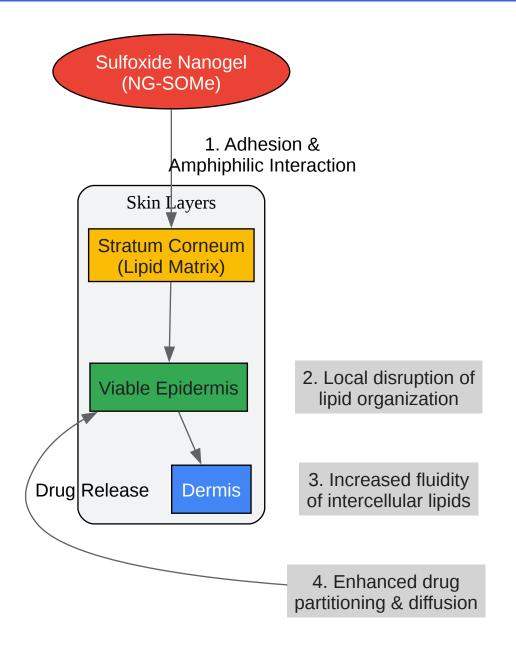




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Workflow for synthesis and evaluation of sulfoxide-functionalized nanogels.

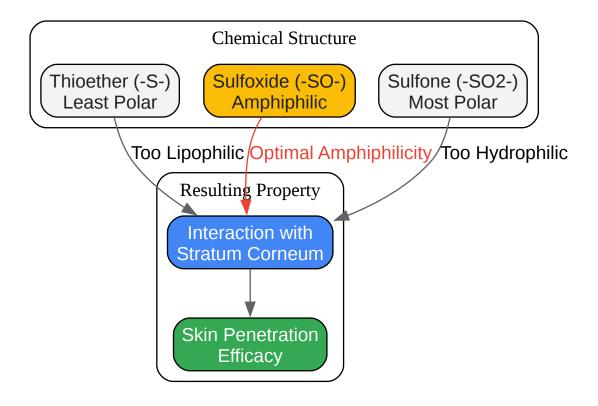




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Proposed mechanism for enhanced skin penetration by sulfoxide nanogels.





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Relationship between sulfoxide structure and skin interaction properties.

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